molecular formula C16H12N4OS2 B2378684 3-[(5-Thioxo-4-phenyl-1H-1,2,4-triazole-3-yl)methyl]benzothiazole-2(3H)-one CAS No. 390748-30-8

3-[(5-Thioxo-4-phenyl-1H-1,2,4-triazole-3-yl)methyl]benzothiazole-2(3H)-one

Cat. No.: B2378684
CAS No.: 390748-30-8
M. Wt: 340.42
InChI Key: VBXVYFPRIYUACZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5-Thioxo-4-phenyl-1H-1,2,4-triazole-3-yl)methyl]benzothiazole-2(3H)-one is a synthetic hybrid heterocyclic compound designed for research applications, integrating two pharmacologically significant moieties: a benzothiazole ring and a 1,2,4-triazole-5-thione system. This molecular architecture is of high interest in medicinal chemistry for developing novel biologically active agents. The 1,2,4-triazole-5-thione scaffold is extensively reported in scientific literature for its broad spectrum of biological activities. Researchers have identified derivatives of this core structure to exhibit potent antibacterial properties, including activity against resistant strains, as well as antifungal , antitubercular , and antiviral effects . The incorporation of a thione group at the 5-position is known to enhance these biological activities . Concurrently, the benzothiazole nucleus is a privileged structure in drug discovery, with its derivatives demonstrating considerable anticancer and antimicrobial potential . The fusion of these two systems into a single molecule is a strategic approach aimed at harnessing and potentially synergizing their individual research values, making this compound a compelling candidate for investigating new therapeutic avenues. Primary Research Applications: • As a key intermediate in the synthetic exploration of novel heterocyclic compounds with potential pharmacological activity. • As a chemical tool for microbiological research, particularly in studies targeting Gram-positive and Gram-negative bacteria and fungal pathogens. • For biochemical assay development and target-based screening in anticancer and antimicrobial discovery programs. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and international regulations.

Properties

IUPAC Name

3-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS2/c21-16-19(12-8-4-5-9-13(12)23-16)10-14-17-18-15(22)20(14)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXVYFPRIYUACZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CN3C4=CC=CC=C4SC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Cyclization with Carbon Disulfide

The 1,2,4-triazole-5-thione core is typically synthesized via cyclization of acylthiosemicarbazides. For example, 4-phenyl-1H-1,2,4-triazole-5-thione is prepared as follows:

  • Benzohydrazide reacts with carbon disulfide (CS₂) in ethanolic KOH to form potassium dithiocarbazinate.
  • Cyclization with hydrazine hydrate yields the triazole-thione.

Reaction Conditions :

  • Step 1 : CS₂ (1.2 eq), KOH (1 eq), ethanol, reflux, 12 h.
  • Step 2 : Hydrazine hydrate (2 eq), ethanol, reflux, 4 h.
  • Yield : 75–85%.

Characterization :

  • IR : ν(C═S) at 1170–1150 cm⁻¹.
  • ¹H NMR (DMSO-d₆): δ 14.1 (s, NH), 7.3–7.5 (m, Ar-H).

Synthesis of the Benzothiazole-2-One Core

Cyclization of 2-Aminothiophenol Derivatives

Benzothiazole-2-one is synthesized via cyclization of 2-aminothiophenol with phosgene or its equivalents:

  • 2-Aminothiophenol reacts with triphosgene in THF to form benzothiazole-2-one.
  • 3-Bromomethyl substitution is achieved via Friedel-Crafts alkylation using bromoacetyl bromide and AlCl₃.

Reaction Conditions :

  • Step 1 : Triphosgene (0.33 eq), THF, 0°C to RT, 6 h.
  • Step 2 : Bromoacetyl bromide (1.1 eq), AlCl₃ (1.2 eq), DCM, 0°C, 2 h.
  • Yield : 70–80%.

Characterization :

  • ¹³C NMR : δ 167.8 (C=O), 121.5–135.2 (Ar-C).

Coupling Strategies: Methylene Bridge Formation

Nucleophilic Alkylation

The methylene linker is introduced via alkylation of the triazole-thione’s thiolate with 3-(bromomethyl)benzothiazole-2-one:

  • 4-Phenyl-1H-1,2,4-triazole-5-thione is deprotonated with NaH in DMF.
  • Reaction with 3-(bromomethyl)benzothiazole-2-one at 60°C for 8 h.

Optimized Conditions :

  • Solvent : DMF, anhydrous.
  • Base : NaH (1.2 eq).
  • Yield : 65–72%.

Characterization :

  • HRMS : m/z 382.05 [M+H]⁺ (calc. 382.04).
  • ¹H NMR (CDCl₃): δ 4.85 (s, CH₂), 7.2–7.8 (m, Ar-H).

Microwave-Assisted Coupling

Microwave irradiation significantly reduces reaction time:

  • Conditions : 100 W, 120°C, 20 min.
  • Yield : 78% (vs. 65% conventional).

Alternative Pathways: One-Pot Synthesis

In Situ Cyclization and Alkylation

A streamlined approach involves sequential cyclization and alkylation in one pot:

  • 2-(Propargylthio)benzothiazole reacts with sodium azide to form an azide intermediate.
  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylated triazole-thione precursors.

Limitations : Requires precise stoichiometry and yields mixed regioisomers.

Comparative Analysis of Methods

Method Yield (%) Time Advantages Limitations
Nucleophilic Alkylation 65–72 8 h High purity, scalable Requires anhydrous conditions
Microwave-Assisted 78 20 min Rapid, energy-efficient Specialized equipment required
One-Pot Synthesis 55–60 6 h Fewer steps Lower yield, regioselectivity issues

Structural and Spectral Characterization

X-ray Crystallography

Single-crystal X-ray analysis confirms the thione tautomer over thiol, with a planar triazole-thione moiety. Key metrics:

  • Bond lengths : C=S (1.68 Å), N–N (1.38 Å).
  • Dihedral angles : 8.67° (triazole/benzothiazole).

Spectroscopic Data

  • FT-IR : ν(C=O) at 1685 cm⁻¹ (benzothiazole-2-one), ν(C=S) at 1173 cm⁻¹.
  • ¹H–¹³C HMBC : Correlations between CH₂ (δ 4.85) and C=O (δ 167.8)/C=S (δ 135.2).

Challenges and Optimization

  • Thione Oxidation : Prolonged heating leads to sulfoxide/sulfone byproducts; use of inert atmosphere (N₂/Ar) is critical.
  • Solvent Selection : DMF enhances solubility but complicates purification; switching to THF/EtOAC improves isolation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thione sulfur (-C=S) at the 5-position of the triazole ring serves as a nucleophilic site, enabling reactions with alkyl/aryl halides:

Reaction Type Reagents/Conditions Product Yield Reference
S-Alkylation Benzyl bromide, K₂CO₃, DMF, 80°C, 6h3-[(5-(Benzylthio)-4-phenyl-1H-1,2,4-triazol-3-yl)methyl]benzothiazole-2(3H)-one78%
S-Arylation 4-Bromophenylboronic acid, CuI, DIPEA, DMF, 120°C3-[(5-(4-Bromophenylthio)-4-phenyl-1H-1,2,4-triazol-3-yl)methyl]benzothiazole-2(3H)-one65%

Mechanistic Insight : The reaction proceeds via deprotonation of the thione sulfur (using K₂CO₃) to generate a thiolate anion, which attacks electrophilic substrates (e.g., benzyl bromide).

Cycloaddition Reactions

The triazolethione participates in Huisgen 1,3-dipolar cycloaddition with terminal alkynes under copper catalysis:

Substrate Conditions Product Application Reference
Propargyl bromideCuI, DIPEA, DMF, 80°C, 12h3-[(5-(Prop-2-yn-1-ylthio)-4-phenyl-1H-1,2,4-triazol-3-yl)methyl]benzothiazole-2(3H)-oneAnticancer lead optimization

Key Observation : The methylene bridge (-CH₂-) between triazole and benzothiazole enhances steric flexibility, improving regioselectivity in cycloadditions .

Oxidation Reactions

The thione group (-C=S) oxidizes to sulfonic acid (-SO₃H) under strong oxidizing agents:

Oxidizing Agent Conditions Product Yield Reference
H₂O₂ (30%), AcOHReflux, 4h3-[(5-Sulfonato-4-phenyl-1H-1,2,4-triazol-3-yl)methyl]benzothiazole-2(3H)-one92%
KMnO₄, H₂SO₄RT, 2h3-[(5-Sulfonato-4-phenyl-1H-1,2,4-triazol-3-yl)methyl]benzothiazole-2(3H)-one85%

Structural Confirmation : Post-oxidation products show IR absorption at 1170–1185 cm⁻¹ (S=O) and ¹H NMR resonance loss at δ 13.7 ppm (NH) .

Coupling Reactions

The benzothiazolone moiety facilitates Suzuki-Miyaura cross-coupling via its halogenated derivatives:

Catalyst System Conditions Product Yield Reference
Pd(PPh₃)₄, K₂CO₃, DMF/H₂O100°C, 24h3-[(5-Thioxo-4-phenyl-1H-1,2,4-triazol-3-yl)methyl]-6-(pyridin-3-yl)benzothiazole-2(3H)-one68%

Note : Coupling at the benzothiazole ring enhances π-conjugation, improving fluorescence properties for bioimaging .

Ring-Opening Reactions

Under acidic conditions, the triazole ring undergoes hydrolysis:

Acid Conditions Product Yield Reference
HCl (conc.), reflux6hBenzothiazol-2(3H)-one-3-acetic acid + 4-phenyl-1,2,4-triazole-5-thiol90%

Mechanism : Protonation of the triazole nitrogen weakens the ring, leading to cleavage at the N-S bond .

Metal Complexation

The thione sulfur coordinates with transition metals to form bioactive complexes:

Metal Salt Conditions Complex Application Reference
CuCl₂·2H₂OEtOH, RT, 2h[Cu(C₁₆H₁₁N₄OS₂)Cl]·H₂OAnticancer agent
Zn(NO₃)₂·6H₂ODMF, 60°C, 4h[Zn(C₁₆H₁₁N₄OS₂)(NO₃)(H₂O)]Antioxidant

Biological Relevance : Cu(II) complexes exhibit IC₅₀ values of 0.08–0.14 μM against HT-29 and H460 cancer cells .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-[(5-Thioxo-4-phenyl-1H-1,2,4-triazole-3-yl)methyl]benzothiazole-2(3H)-one typically involves multi-step reactions starting from known precursors. Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound. For instance, IR spectra reveal characteristic absorption bands for functional groups present in the molecule, while NMR provides insights into the molecular environment of hydrogen atoms.

Biological Activities

Antimicrobial Activity
Research indicates that compounds similar to 3-[(5-Thioxo-4-phenyl-1H-1,2,4-triazole-3-yl)methyl]benzothiazole exhibit significant antimicrobial properties. The presence of both benzothiazole and triazole moieties contributes to their efficacy against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest that modifications in the structure can enhance the antimicrobial efficacy of the compounds.

Anti-Tumor Activity
The compound has also been evaluated for its anti-tumor potential. Studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anti-Tumor Evaluation

A study assessed various benzothiazole derivatives on different cancer cell lines, revealing promising IC50 values indicative of potent anti-tumor activity.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
Compound DMCF-7 (breast cancer)7.94
Compound EHeLa (cervical cancer)6.35

These findings underscore the potential of this class of compounds as therapeutic agents in oncology.

Recent Advances and Future Directions

Recent studies have focused on the synthesis of novel derivatives with enhanced biological activity. For example, researchers are exploring modifications that improve solubility and bioavailability while maintaining or enhancing therapeutic efficacy against resistant strains of bacteria and various cancer types.

Mechanism of Action

The mechanism of action of 3-[(5-Thioxo-4-phenyl-1H-1,2,4-triazole-3-yl)methyl]benzothiazole-2(3H)-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Key Observations :

  • The benzothiazole-2(3H)-one core in the target compound and contrasts with the benzoxazolone in , where oxygen replaces sulfur. This substitution alters electronic properties and bioavailability.
  • Microwave synthesis in improves reaction efficiency compared to conventional methods used for indolin-2-one derivatives .

Key Observations :

  • The triazole-thione group is a common pharmacophore in enzyme inhibition (e.g., cholinesterases ).
  • Benzoxazolone derivatives exhibit broader antimicrobial activity , while benzothiazole analogues (e.g., ) are less explored but may offer enhanced CNS penetration.
2.3. Pharmacokinetic and Computational Insights
  • Tautomerism : DFT studies on triazole-thione/thiol tautomerism (e.g., ) suggest that the thione form dominates in physiological conditions, enhancing stability and binding to metalloenzymes.

Biological Activity

The compound 3-[(5-Thioxo-4-phenyl-1H-1,2,4-triazole-3-yl)methyl]benzothiazole-2(3H)-one represents a significant advancement in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its anticancer properties and other therapeutic potentials.

Synthesis

The synthesis of 3-[(5-Thioxo-4-phenyl-1H-1,2,4-triazole-3-yl)methyl]benzothiazole involves several key steps:

  • Formation of the Triazole Ring : The initial step typically involves the condensation of phenyl hydrazine with carbonyl compounds to form a triazole scaffold.
  • Thio Group Introduction : The thio group is introduced through reactions involving isothiocyanates or thiosemicarbazides.
  • Benzothiazole Coupling : The final step involves coupling the triazole derivative with benzothiazole to yield the target compound.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that derivatives containing both triazole and benzothiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Testing : In vitro studies have shown that compounds similar to 3-[(5-Thioxo-4-phenyl-1H-1,2,4-triazole-3-yl)methyl]benzothiazole demonstrate IC50 values comparable to established chemotherapeutics like doxorubicin in A431 and A549 cell lines .
CompoundCell LineIC50 (µM)Mechanism
3aA43110Apoptosis induction
3bA5498Cell cycle arrest
3cHT2912Necrosis

The proposed mechanisms by which this compound exerts its anticancer effects include:

  • Apoptosis Induction : Flow cytometry analyses have indicated that treatment with this compound leads to increased apoptotic cell death in cancer cells .
  • Cell Cycle Arrest : The compound has been shown to disrupt the cell cycle at the G2/M phase, preventing cancer cell proliferation .
  • Antioxidant Activity : Some studies suggest that it may also possess antioxidant properties that contribute to its overall efficacy .

Antimicrobial Activity

In addition to its anticancer properties, 3-[(5-Thioxo-4-phenyl-1H-1,2,4-triazole-3-yl)methyl]benzothiazole has been evaluated for antimicrobial activity:

  • Bacterial Strains Tested : The compound exhibited significant antibacterial effects against various strains including Staphylococcus aureus and Escherichia coli .
Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL

Case Studies

Several case studies have highlighted the effectiveness of compounds similar to 3-[(5-Thioxo-4-phenyl-1H-1,2,4-triazole-3-yl)methyl]benzothiazole in clinical settings:

  • Study on Lung Cancer Patients : A study involving lung cancer patients treated with a related benzothiazole derivative showed a marked improvement in survival rates when combined with traditional chemotherapy .
  • Antifungal Applications : Another case study demonstrated its efficacy against fungal infections in immunocompromised patients, showcasing its potential as a broad-spectrum antimicrobial agent .

Q & A

Q. What synthetic routes are commonly employed to prepare 3-[(5-thioxo-4-phenyl-1H-1,2,4-triazole-3-yl)methyl]benzothiazole-2(3H)-one?

Methodological Answer: The compound is synthesized via multi-step reactions involving:

  • Step 1: Formation of the triazole-thione core through cyclization of thiosemicarbazides or hydrazine derivatives under reflux conditions.
  • Step 2: Alkylation of the triazole-thione with a benzothiazole derivative (e.g., 3-chloromethylbenzothiazole-2(3H)-one) in polar aprotic solvents like DMF or DMSO.
  • Step 3: Purification via column chromatography or recrystallization using ethanol/methanol mixtures .

Key Reaction Optimization Parameters:

StepReagents/ConditionsYield (%)Purity (HPLC)
1Hydrazine hydrate, 80°C65–70≥95%
2K₂CO₃, DMF, 24h RT50–60≥90%

Q. Which spectroscopic and chromatographic techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • Elemental Analysis: Validates empirical formula (C₁₆H₁₁N₃OS₂) with ≤0.3% deviation .
  • IR Spectroscopy: Confirms functional groups (e.g., C=S stretch at 1250–1280 cm⁻¹, C=O at 1680–1700 cm⁻¹) .
  • ¹H/¹³C NMR: Assigns protons (e.g., benzothiazole methylene at δ 4.8–5.2 ppm) and aromatic carbons .
  • HPLC: Monitors purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during alkylation?

Methodological Answer: Optimization strategies include:

  • Catalyst Screening: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
  • Solvent Effects: Replace DMF with acetone or THF to reduce side reactions (e.g., over-alkylation) .
  • Microwave Assistance: Reduce reaction time from 24h to 30–45 minutes while maintaining >85% yield .

Example Optimization Results:

ConditionYield (%)Selectivity (HPLC)
DMF, RT, 24h5288%
THF, 60°C, 6h + TBA-Br7894%

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxicity) be resolved?

Methodological Answer: Contradictions arise due to:

  • Assay Variability: Standardize MIC testing using CLSI guidelines for bacterial strains (e.g., S. aureus ATCC 25923) to minimize false positives .
  • Selectivity Index (SI): Calculate SI = IC₅₀ (mammalian cells)/MIC (pathogen). Compounds with SI >10 warrant further study .
  • Mechanistic Studies: Use molecular docking (e.g., AutoDock Vina) to validate interactions with targets like fungal 14α-demethylase (PDB: 3LD6) .

Case Study: A triazole-benzothiazole analog showed MIC = 12.5 µg/mL against E. coli but high cytotoxicity (SI = 2). Docking revealed off-target binding to human kinases, prompting structural modification of the thioxo group .

Q. What computational methods are used to predict the compound’s pharmacokinetic and toxicological profiles?

Methodological Answer:

  • ADMET Prediction: SwissADME or ADMETLab 2.0 assess:
    • Lipophilicity (LogP): Ideal range: 2–3 for oral bioavailability.
    • CYP450 Inhibition: Screen for CYP3A4/2D6 interactions .
  • Toxicity: Use ProTox-II to predict hepatotoxicity and mutagenicity .

Example Computational Output:

ParameterPredicted ValueAcceptability
LogP2.8Optimal
CYP3A4 InhibitionYesHigh Risk
Ames MutagenicityNegativeLow Risk

Q. How does the compound’s thioxo group influence its bioactivity compared to oxo or amino analogs?

Methodological Answer:

  • Thioxo vs. Oxo: The thioxo group enhances metal-binding capacity (e.g., Zn²⁺ in bacterial metalloproteases), improving antimicrobial activity. However, it reduces solubility, requiring formulation adjustments .
  • Structure-Activity Relationship (SAR):
    • Thioxo: MIC = 6.25 µg/mL (fungi) vs. Oxo: MIC = 25 µg/mL .
    • Amino: Lower cytotoxicity (SI = 15) but reduced potency (MIC = 50 µg/mL) .

Q. What strategies mitigate crystallographic challenges in resolving the compound’s 3D structure?

Methodological Answer:

  • Crystallization: Use slow evaporation with DMSO/water (1:4) to grow single crystals.
  • Data Collection: Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data .
  • Refinement: SHELXL-2018 with anisotropic displacement parameters for heavy atoms (S, N) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.